Ribonucleosidi 3'-fosfati
Ribonucleoside 3'-phosphates are crucial intermediates in RNA biosynthesis and metabolism. These compounds play a significant role as precursors for the synthesis of ribonucleotides, which are essential for nucleic acid replication and gene expression regulation. Structurally, they consist of a ribose sugar attached to a nitrogenous base through a β-N9 glycosidic bond, with a phosphate group esterified at the 3' carbon atom of the ribose.
In biological systems, these phosphates can be generated from nucleosides via phosphorylation reactions catalyzed by specific kinases. They serve as key molecules in the biosynthetic pathway of RNA and are also involved in the maintenance and repair of RNA structures. Furthermore, they have potential applications in therapeutic strategies targeting RNA-related diseases or conditions.
Research into ribonucleoside 3'-phosphates is vital for understanding fundamental biological processes and developing novel therapeutic approaches. These compounds are used extensively in biochemical studies, drug development, and as tools for probing cellular metabolism and gene regulation mechanisms.

Struttura | Nome chimico | CAS | MF |
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958779-80-1 | C16H17N6O8P | |
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Uridine 3’-Monophosphate Disodium Salt | 35170-03-7 | C9H11N2Na2O9P |
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3'-Guanylic acid | 117-68-0 | C10H14N5O8P |
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3'-Cytidylicacid, disodium salt (9CI) | 81487-29-8 | C9H12N3Na2O8P |
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3'-\u200bThymidylic acid mono(5-\u200bbromo-\u200b4-\u200bchloro-\u200b1H-\u200bindol-\u200b3-\u200byl) Ester Cyclohexylamine | 341973-00-0 | C24H31BrClN4O8P |
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3'-Guanylic acid,2'-deoxy-, monoammonium salt (9CI) | 102783-49-3 | C10H17N6O7P |
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2'-Deoxyguanosine 3'-monophosphate Sodium Salt | 102814-03-9 | C10H12N5Na2O7P |
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Guanosine 3'-diphosphoric acid | 13098-76-5 | C10H15N5O11P2 |
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3'-Guanylic acid, monosodium salt | 97416-83-6 | C10H13N5NaO8P |
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3'-Uridylic acid | 84-53-7 | C9H13N2O9P |
Letteratura correlata
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Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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T. Yotoriyama,I. Nishiyama,Y. Suzuki,A. Goto,Y. Nagashima,T. Hyodo Phys. Chem. Chem. Phys., 2014,16, 26991-26996
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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COc1ccc(F)cc1OC(F)F Cas No: 1261645-35-5